3-(5-Formylthiophen-2-yl)benzyl alcohol
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Overview
Description
3-(5-Formylthiophen-2-yl)benzyl alcohol is an organic compound that features a benzyl alcohol moiety attached to a thiophene ring with a formyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Formylthiophen-2-yl)benzyl alcohol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions .
Another method involves the Chan-Lam coupling, which is used for the arylation of amines and other nitrogen-containing functional groups. This reaction is performed using aryl boronic acids and amines under mild conditions, offering good functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(5-Formylthiophen-2-yl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
3-(5-Formylthiophen-2-yl)benzyl alcohol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(5-Formylthiophen-2-yl)benzyl alcohol involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound may act as a substrate for enzymes like oxidases, which facilitate the conversion of alcohols to aldehydes or acids . The thiophene ring’s electron-rich nature allows it to participate in various electrophilic and nucleophilic reactions, contributing to its reactivity and versatility in chemical transformations.
Comparison with Similar Compounds
Similar Compounds
3-(5-Formyl-2-thienyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
5-Formyl-2-thiopheneboronic acid: Contains a boronic acid group, used in Suzuki-Miyaura coupling reactions.
Uniqueness
3-(5-Formylthiophen-2-yl)benzyl alcohol is unique due to its combination of a benzyl alcohol moiety and a thiophene ring with a formyl group. This structure imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C12H10O2S |
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Molecular Weight |
218.27 g/mol |
IUPAC Name |
5-[3-(hydroxymethyl)phenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H10O2S/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12/h1-6,8,13H,7H2 |
InChI Key |
QPKDXFFXZHPBRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(S2)C=O)CO |
Origin of Product |
United States |
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